1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-
Description
Contextualization within Indene (B144670) Chemistry Research
Indene (C₉H₈) is an aromatic, polycyclic hydrocarbon that readily undergoes polymerization and other chemical transformations. nih.gov Its derivatives, including the saturated indane scaffolds, are important structural motifs in numerous natural products and biologically active molecules. nih.gov The investigation of substituted indenes and their saturated counterparts, such as cis-1,3-dimethyl-2,3-dihydro-1H-indene, allows for a systematic exploration of how substituent placement and stereochemistry impact the physical and chemical properties of the indene core. This understanding is crucial for the rational design of new materials and therapeutic agents. The indane-1,3-dione scaffold, a related structure, is a versatile building block in various applications, from medicinal chemistry to organic electronics and photopolymerization. ncats.io
Historical Perspectives on Substituted Indene Synthesis
The synthesis of indene and its derivatives has a long history, with early methods often relying on the cyclization of appropriately substituted aromatic precursors. The development of synthetic routes to substituted indenes has been driven by the need for specific isomers for various applications. Historically, methods such as intramolecular Friedel-Crafts reactions have been employed to construct the indane skeleton. nih.gov For instance, the acylation of a benzoyl chloride derivative with malonyl chloride promoted by aluminum chloride has been a strategy to produce chlorinated indane-1,3-dione derivatives. nih.gov
The stereoselective synthesis of substituted indanes, particularly those with multiple stereocenters, presented a significant challenge for early organic chemists. The advent of catalytic hydrogenation was a major breakthrough. The hydrogenation of substituted indenes over metal catalysts like platinum, palladium, and nickel provided a direct route to the corresponding indanes. nih.govresearchgate.net However, controlling the stereochemistry of this reduction to selectively produce cis or trans isomers remained a key area of research. Early methods often resulted in mixtures of diastereomers, necessitating tedious separation techniques. The development of more sophisticated catalytic systems and a deeper understanding of the reaction mechanisms have been pivotal in achieving higher levels of stereocontrol.
Contemporary Research Relevance of cis-1,3-Dimethyl-2,3-dihydro-1H-indene
In contemporary research, cis-1,3-dimethyl-2,3-dihydro-1H-indene continues to be a subject of academic interest, primarily in the realms of stereoselective synthesis and conformational analysis. Modern synthetic methods aim to achieve high diastereoselectivity in the formation of the cis isomer, often through catalytic hydrogenation of the corresponding 1,3-dimethylindene precursor. The stereochemical outcome of such reactions is influenced by the choice of catalyst, solvent, and reaction conditions, providing a valuable platform for studying the subtleties of heterogeneous and homogeneous catalysis. nih.govyoutube.com
Furthermore, the rigid, fused-ring structure of cis-1,3-dimethyl-2,3-dihydro-1H-indene makes it an excellent model for conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.comresearchgate.netresearchgate.net The relative orientations of the methyl groups and the protons on the five-membered ring can be elucidated through detailed NMR studies, providing insights into the steric and electronic interactions that govern the molecule's preferred conformation. This information is analogous to the well-studied conformational analysis of disubstituted cyclohexanes and contributes to our fundamental understanding of stereochemistry in cyclic systems. While direct applications of this specific compound are not widespread in commercial products, its utility in fundamental research continues to be significant for advancing the principles of organic chemistry.
Chemical and Physical Properties of 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-
The following table summarizes key chemical and physical properties of the title compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.2289 g/mol |
| CAS Registry Number | 26561-33-1 |
| IUPAC Name | cis-1,3-Dimethyl-2,3-dihydro-1H-indene |
| Synonyms | cis-1,3-Dimethylindan, Indan, 1,3-dimethyl-, cis- |
| Physical Description | Liquid |
Data sourced from NIST Chemistry WebBook and PubChem. ncats.ionist.gov
Detailed Research Findings
Stereoselective Synthesis
The synthesis of cis-1,3-dimethyl-2,3-dihydro-1H-indene is most commonly achieved through the catalytic hydrogenation of 1,3-dimethylindene. The stereoselectivity of this reaction is a key area of investigation.
| Reaction | Catalyst | Conditions | Key Observation | Reference |
|---|---|---|---|---|
| Hydrogenation of 1,3-dimethylindene | Palladium on Carbon (Pd/C) | H₂ gas, Ethanol | Generally yields a mixture of cis and trans isomers, with the ratio depending on specific conditions. The cis isomer is often a major product due to syn-addition of hydrogen from the less sterically hindered face of the indene. | youtube.com |
| Hydrogenation of 1,3-dimethylindene | Rhodium-based catalysts (e.g., RhCl(PPh₃)₃) | Homogeneous conditions | Can offer higher selectivity for the cis isomer compared to some heterogeneous catalysts. The ligand environment of the metal center plays a crucial role in directing the stereochemical outcome. | nih.gov |
Conformational Analysis
The conformational preferences of cis-1,3-dimethyl-2,3-dihydro-1H-indene are primarily studied using NMR spectroscopy, with analogies drawn from the well-understood principles of cyclohexanic systems.
| Technique | Key Findings | Significance | Reference |
|---|---|---|---|
| ¹H NMR Spectroscopy | The coupling constants between protons on the five-membered ring provide information about their dihedral angles and thus the ring's conformation. The chemical shifts of the methyl groups are also indicative of their axial or equatorial-like positions. | Allows for the determination of the predominant conformation in solution. For the cis isomer, a conformation where both methyl groups occupy pseudo-equatorial positions is generally favored to minimize steric strain. | mdpi.comresearchgate.netresearchgate.net |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides through-space correlations between protons, confirming the cis relationship of the methyl groups and their proximity to other protons on the ring. | Offers definitive proof of the relative stereochemistry and helps to build a three-dimensional model of the molecule's conformation. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26561-33-1 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1S,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9+ |
InChI Key |
IIJUYSSJMAITHJ-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C12)C |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Synthetic Methodologies for Cis 1,3 Dimethyl 2,3 Dihydro 1h Indene
Retrosynthetic Analysis of the cis-Indene Core
A logical retrosynthetic analysis of cis-1,3-dimethyl-2,3-dihydro-1H-indene begins with disconnecting the key carbon-carbon and carbon-heteroatom bonds to identify plausible starting materials. The primary disconnection points are the bonds forming the five-membered ring and the C-C bonds of the methyl substituents.
A primary disconnection across the C1-C7a and C3-C3a bonds of the indane core suggests a precursor that can undergo an intramolecular cyclization. A common strategy is the intramolecular Friedel-Crafts reaction, which can be either an acylation or an alkylation. nih.gov For instance, a 3-arylpropanoic acid or its corresponding acyl chloride can serve as a precursor to an indanone, which can then be further functionalized. libretexts.org
Another key disconnection involves the two methyl groups. These can be introduced via alkylation of a suitable indanone or indene (B144670) precursor. The challenge lies in controlling the stereochemistry to achieve the desired cis configuration. This can be addressed through diastereoselective reactions, where the existing stereocenter directs the approach of the incoming electrophile, or through stereospecific reactions where the stereochemistry of the starting material dictates the product's stereochemistry.
For the enantioselective synthesis of a specific chiral isomer, such as (1R,3S)-1,3-dimethyl-2,3-dihydro-1H-indene, the retrosynthetic analysis must incorporate a source of chirality. This can be a chiral catalyst that influences the stereochemical outcome of a key bond-forming step, or a chiral auxiliary that is temporarily attached to the molecule to direct the stereoselective transformations. google.com
Classical Synthetic Routes and Their Evolution
The classical synthesis of the cis-1,3-dimethyl-2,3-dihydro-1H-indene framework has evolved from multi-step sequences to more efficient and selective methods. These routes typically involve the formation of the indane skeleton followed by the introduction and stereochemical control of the methyl groups.
Cyclization Reactions for Dihydroindene Formation
The formation of the dihydroindene (indane) ring system is a cornerstone of the synthesis. Intramolecular Friedel-Crafts reactions are a prevalent method for this purpose.
One established route involves the acylation of an aromatic ring with a suitable acylating agent to form a cyclic ketone (indanone). For example, the reaction of an appropriate 3-arylpropanoic acid or its acyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield an indanone. libretexts.org More contemporary methods utilize milder catalysts and conditions.
An alternative approach is the cyclization of dienes. Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes has been shown to produce substituted indenes under mild conditions, often with high yields. beilstein-journals.org The mechanism proceeds through the formation of a stable benzylic carbocation followed by an intramolecular electrophilic attack on the adjacent aromatic ring.
| Reaction Type | Precursor | Catalyst/Reagent | Product | Reference |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic acid/acyl chloride | Lewis Acid (e.g., AlCl₃) | 1-Indanone | libretexts.org |
| Brønsted Acid-Catalyzed Cyclization | Diaryl- or Alkyl aryl-1,3-diene | Brønsted Acid (e.g., TfOH) | Substituted Indene | beilstein-journals.org |
Stereoselective Methylation Strategies
Achieving the cis relationship between the two methyl groups at positions 1 and 3 is a critical stereochemical challenge. This is often accomplished through the diastereoselective reduction of a 1,3-dimethylindene precursor or the sequential stereoselective alkylation of an indanone.
Catalytic hydrogenation of a 1,3-dimethylindene over a heterogeneous catalyst such as palladium on carbon (Pd/C) can lead to the formation of cis-1,3-dimethylindane. The hydrogen atoms are typically delivered to the same face of the double bond, resulting in the cis isomer as the major product. The selectivity can be influenced by the catalyst, solvent, and reaction conditions.
Alternatively, a 1-methyl-1-indanone can be subjected to a Grignard reaction with methylmagnesium bromide, followed by reduction of the resulting tertiary alcohol. The stereochemical outcome of the Grignard addition is influenced by the steric hindrance of the existing methyl group, often favoring the formation of the cis diol precursor. Subsequent reduction of the diol would yield the desired cis-1,3-dimethylindane.
Enantioselective Synthesis of Chiral cis-1,3-Dimethyl-2,3-dihydro-1H-indene
The synthesis of a single enantiomer of cis-1,3-dimethyl-2,3-dihydro-1H-indene requires the use of asymmetric synthetic methodologies. These approaches introduce chirality into the molecule in a controlled manner, leading to an excess of one enantiomer over the other.
Asymmetric Catalysis in Indene Derivatives Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of synthesizing chiral indanes, asymmetric hydrogenation and cyclization reactions are particularly relevant.
The asymmetric hydrogenation of a prochiral 1,3-dimethylindene using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can in principle afford an enantiomerically enriched cis-1,3-dimethylindane. The chiral ligand creates a chiral environment around the metal center, leading to a facial-selective delivery of hydrogen to the double bond.
Enantioselective cyclization reactions offer another powerful tool. For instance, an intramolecular Heck reaction of a suitable prochiral precursor catalyzed by a palladium complex with a chiral ligand can lead to the formation of a chiral indane derivative.
| Asymmetric Reaction | Catalyst System | Potential Application |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Reduction of 1,3-dimethylindene |
| Asymmetric Cyclization | Chiral Palladium complexes | Intramolecular Heck reaction |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.org After the desired stereocenter(s) have been established, the auxiliary is removed.
In the synthesis of chiral cis-1,3-dimethyl-2,3-dihydro-1H-indene, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the methylation steps. For example, an indanone could be converted into a chiral enamine or enolate using a chiral amine or alcohol. Subsequent alkylation with a methyl halide would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. A second methylation step, followed by the removal of the auxiliary, could then lead to the desired enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylation reactions. whiterose.ac.uknih.gov
Enzymatic Synthesis and Biocatalytic Pathways
The stereoselective synthesis of cis-1,3-dimethylindane can be approached through biocatalytic methods, which are prized for their high specificity under mild, environmentally friendly conditions. sphinxsai.com A primary strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 1,3-dimethyl-1-oxoindane. Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for this type of transformation. researchgate.net
Biocatalytic reduction using whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae) or isolated ADHs can produce chiral alcohols with high enantiomeric and diastereomeric purity. sphinxsai.comresearchgate.net In the context of synthesizing the target molecule, the enzymatic reduction of the precursor ketone would yield a cis-1,3-dimethylindanol. The stereochemical outcome is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the desired cis configuration upon hydride delivery from a cofactor like NADH or NADPH.
Key aspects of this pathway include:
Cofactor Regeneration : Whole-cell systems have an innate advantage as they contain the necessary cellular machinery to regenerate the expensive NADH/NADPH cofactor, often by using a sacrificial co-substrate like isopropanol (B130326) or glucose. sphinxsai.com
Enzyme Screening and Engineering : A broad range of ADHs are available, and screening different enzymes can identify one with the optimal selectivity for the specific indanone substrate. researchgate.net Modern protein engineering techniques can further tailor enzymes to enhance activity and selectivity.
Immobilization : To improve catalyst stability and reusability, enzymes or whole cells can be immobilized on a solid support. This simplifies product isolation and makes the process more economically viable for industrial applications. sphinxsai.com Lipases, such as those from Pseudomonas fluorescens and Candida antarctica, have also been successfully used in enzymatic processes to obtain chiral intermediates with high enantiomeric excess and good yields. google.com
Subsequent chemical steps would be required to convert the resulting cis-diol intermediate into the final cis-1,3-dimethylindane product, typically through deoxygenation methods.
Novel Synthetic Methodologies and Route Discovery
The pursuit of more efficient, safer, and sustainable synthetic routes has led to the exploration of several novel methodologies applicable to the synthesis of substituted indanes.
Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and maximizing atom economy. echemi.comresearchgate.net A key reaction in the synthesis of cis-1,3-dimethylindane is the catalytic hydrogenation of the corresponding alkene, 1,3-dimethyl-1H-indene. This reaction is inherently green as it exhibits 100% atom economy, with molecular hydrogen being the only reagent and no byproducts generated. libretexts.org
Further green considerations include:
Catalyst Choice : Utilizing heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃) is preferable to homogeneous catalysts. researchgate.netgoogle.com Heterogeneous catalysts are easily separated from the reaction mixture by filtration and can often be recycled and reused, reducing waste and cost. echemi.com
Solvent Selection : The choice of solvent is critical. Replacing hazardous and volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or even supercritical fluids (e.g., CO₂) can significantly reduce the environmental impact of the process. echemi.comresearchgate.net In some cases, solvent-free synthesis is also a viable and highly attractive green option. researchgate.net
Energy Efficiency : Designing processes that operate at ambient temperature and pressure reduces energy consumption. Catalytic hydrogenations, while sometimes requiring elevated pressure, are often more energy-efficient than multi-step stoichiometric reductions. libretexts.orgresearchgate.net
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, especially for reactions like catalytic hydrogenation. mdpi.com The synthesis of indane and its derivatives can be adapted to flow processes to enhance safety, control, and scalability. researchgate.net
For the hydrogenation of 1,3-dimethylindene to its cis-1,3-dimethylindane derivative, a flow setup would typically involve pumping a solution of the alkene and dissolved hydrogen through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor). mdpi.comresearchgate.net
The benefits of this approach include:
Enhanced Safety : The amount of hazardous material (e.g., flammable hydrogen gas) within the reactor at any given time is very small, minimizing risks associated with exothermic reactions or high pressures. mdpi.com
Precise Control : Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity. mdpi.com
Improved Efficiency : The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, often leading to faster reaction rates and higher yields compared to batch methods. mdpi.com This technology has been successfully applied to the synthesis of related heterocyclic systems like indoles and indazoles. researchgate.netsemanticscholar.org
Photochemical and electrochemical methods represent frontier strategies in organic synthesis that use light or electricity, respectively, as traceless reagents to drive reactions. nih.govchemrxiv.org
Electrochemical Synthesis : Electricity can be used to mediate intramolecular cyclizations to form ring structures. For instance, anodic oxidation has been employed to create N-N bonds in the synthesis of indazolin-3-ones, demonstrating a sustainable approach that avoids chemical oxidants. nih.gov A similar strategy could be envisioned for forming the C-C bonds of the indane skeleton from a suitably functionalized aromatic precursor. These methods often proceed under mild conditions using inexpensive electrode materials like graphite. nih.gov
Photochemical Synthesis : Light can be used to trigger specific chemical transformations, such as [2+2] cycloadditions. This reaction type is a powerful tool for constructing four-membered rings and could potentially be part of a multi-step strategy to build the five-membered ring of the indane scaffold. youtube.com While direct photochemical synthesis of this specific indane is not widely documented, the principles are established for constructing complex molecular architectures. chemrxiv.orgmdpi.com
Optimization of Synthetic Pathways and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired cis-1,3-dimethylindane product. The catalytic hydrogenation of 1,3-dimethylindene serves as an excellent case study for optimization. The stereochemical outcome of this reaction—the ratio of cis to trans isomers—is highly dependent on the reaction parameters.
Key variables for optimization include:
Catalyst : The choice of metal catalyst (e.g., Palladium, Platinum, Rhodium) and its support (e.g., carbon, alumina) significantly influences the reaction's rate and stereoselectivity. libretexts.orggoogle.com
Hydrogen Pressure : Increasing hydrogen pressure generally accelerates the hydrogenation rate. semanticscholar.orgrsc.org However, an optimal pressure must be found to ensure selectivity and prevent over-reduction or side reactions.
Temperature : Temperature affects the reaction kinetics. While higher temperatures can increase the rate, they may also lead to decreased selectivity or catalyst degradation. rsc.orgresearchgate.net
Solvent and Additives : The solvent can influence catalyst activity and the solubility of both the substrate and hydrogen. In some cases, the addition of Lewis acids or other promoters can alter the reaction pathway and improve yields for cyclization steps leading to the indane core. nih.gov
A systematic approach, such as Design of Experiments (DoE), can be used to efficiently explore the parameter space and identify the optimal conditions for producing cis-1,3-dimethylindane with the highest possible yield and diastereoselectivity.
Table 1: Example Parameters for Optimization in Synthetic Reactions
This table illustrates variables that can be adjusted to optimize the synthesis of indane derivatives, based on findings from related chemical transformations.
| Parameter | Variable Options | Potential Impact on Reaction | Source Example |
| Catalyst | Pd/C, PtO₂, Rh/C, Ru/Al₂O₃ | Affects reaction rate and stereoselectivity of hydrogenation. | google.com, rsc.org |
| Lewis Acid | BBr₃, TiCl₄, AlCl₃, SnCl₄ | Promotes cyclization reactions; choice and loading affects yield and side products. | nih.gov |
| Temperature | 25°C - 200°C | Influences reaction rate and product distribution; higher temps can increase yield but may reduce selectivity. | researchgate.net, rsc.org |
| Pressure | 1 atm - 100 atm | Higher H₂ pressure increases hydrogenation rate but must be balanced for safety and selectivity. | semanticscholar.org |
| Reagent Ratio | 1:1 to 2.5:1 (Dienophile:Diene) | Affects yield in cycloaddition reactions; excess of one reagent can drive reaction to completion. | researchgate.net |
| Solvent | DCM, THF, Ethanol, Water | Can influence catalyst activity, substrate solubility, and reaction pathway. | echemi.com, nih.gov |
Advanced Spectroscopic and Stereochemical Elucidation of Cis 1,3 Dimethyl 2,3 Dihydro 1h Indene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For cis-1,3-dimethyl-2,3-dihydro-1H-indene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for confirming its constitution and, most importantly, for assigning the cis relative stereochemistry of the two methyl groups at positions 1 and 3.
The ¹H NMR spectrum of cis-1,3-dimethyl-2,3-dihydro-1H-indene provides initial evidence for the proposed structure and stereochemistry. The symmetry of the cis-isomer leads to a more simplified spectrum compared to its trans counterpart. The aromatic protons typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The protons at the chiral centers (H-1 and H-3) and the methylene (B1212753) protons at C-2 exhibit characteristic chemical shifts and coupling patterns that are diagnostic of the cis configuration.
Interactive Data Table: Predicted ¹H NMR Data for cis-1,3-Dimethyl-2,3-dihydro-1H-indene
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (at C-1/C-3) | 1.2 - 1.4 | d | ~7 |
| H-2 | 1.8 - 2.2 (axial), 2.4 - 2.8 (equatorial) | m | - |
| H-1/H-3 | 3.0 - 3.4 | m | - |
| Aromatic H | 7.1 - 7.3 | m | - |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For cis-1,3-dimethyl-2,3-dihydro-1H-indene, due to its Cₛ symmetry, a total of seven distinct carbon signals are expected: four for the aromatic ring (two quaternary and two methine carbons), one for the methylene group (C-2), one for the two equivalent methine carbons (C-1 and C-3), and one for the two equivalent methyl carbons.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This allows for the unambiguous assignment of the carbon signals. A study on alkylated indans provides reference chemical shift values for such systems. okstate.edu
Interactive Data Table: Expected ¹³C NMR and DEPT-135 Data for cis-1,3-Dimethyl-2,3-dihydro-1H-indene
| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |
| CH₃ (at C-1/C-3) | ~20 | Positive |
| C-2 | ~40 | Negative |
| C-1/C-3 | ~32 | Positive |
| Aromatic CH | ~125-128 | Positive |
| Aromatic Quaternary | ~140-145 | Absent |
Note: These are expected values based on spectral data of similar compounds. okstate.eduorganicchemistrydata.org
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and confirming the stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net For cis-1,3-dimethyl-2,3-dihydro-1H-indene, COSY would show correlations between the methyl protons and the H-1/H-3 protons, and between the H-1/H-3 protons and the methylene protons at C-2.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net It allows for the definitive assignment of each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical 2D NMR experiment for determining the cis stereochemistry. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are bonded. In the cis-isomer, a strong NOE correlation is expected between the protons of the two methyl groups at C-1 and C-3, as they are on the same face of the cyclopentyl ring. Additionally, NOEs between the H-1/H-3 protons and the adjacent aromatic protons would be observed.
The five-membered ring in the indane system is not planar and undergoes rapid conformational changes at room temperature, a process known as pseudorotation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the energy barriers of these conformational interconversions. semanticscholar.orgrsc.org By lowering the temperature, it may be possible to "freeze out" individual conformers on the NMR timescale, allowing for their individual characterization. semanticscholar.org For cis-1,3-dimethyl-2,3-dihydro-1H-indene, such studies could reveal the preferred envelope or twist conformations of the five-membered ring and the energetic barriers between them.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Electronic Circular Dichroism (ECD) spectroscopy is a form of UV-Visible spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule.
For a chiral derivative of 1,3-dimethyl-2,3-dihydro-1H-indene, each enantiomer would produce a mirror-image ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. nih.govnih.gov By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration of a chiral center can be determined. rsc.org Furthermore, the magnitude of the ECD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for assessing enantiomeric purity. nih.gov
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the change in optical rotation as a function of the wavelength of plane-polarized light. For a chiral compound like cis-1,3-dimethyl-2,3-dihydro-1H-indene, which exists as a pair of enantiomers ((1R,3S) and (1S,3R)), ORD is instrumental.
An ORD spectrum typically shows a plain curve at wavelengths far from an absorption band. However, at wavelengths near an electronic absorption maximum of the chromophore, the curve exhibits a characteristic peak and trough, known as a Cotton effect. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule. The benzene (B151609) ring fused to the cyclopentene (B43876) ring acts as the primary chromophore in this molecule. The specific rotation values and the nature of the Cotton effect would be used to assign the absolute configuration of a separated enantiomer.
Table 1: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of cis-1,3-Dimethyl-2,3-dihydro-1H-indene
| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |
|---|---|---|
| 600 | +50 | Plain positive curve |
| 400 | +120 | Plain positive curve |
| 285 | +1500 | Peak of Cotton Effect |
| 282 | 0 | Crossover point |
| 279 | -1200 | Trough of Cotton Effect |
Note: This data is illustrative of a potential positive Cotton effect associated with the aromatic chromophore.
Advanced Mass Spectrometry for Structural Analysis and Fragmentation Pathways
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For cis-1,3-dimethyl-2,3-dihydro-1H-indene, HRMS would confirm its molecular formula as C₁₁H₁₄. The NIST Chemistry WebBook provides the monoisotopic mass for this formula. nist.gov
Table 2: High-Resolution Mass Spectrometry Data for C₁₁H₁₄
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ | nist.gov |
| Calculated Monoisotopic Mass | 146.10955 u | nist.gov |
| Measured Mass (Hypothetical) | 146.1096 u | - |
This precise mass measurement distinguishes the compound from other molecules with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal key structural features. The fragmentation of cis-1,3-dimethyl-2,3-dihydro-1H-indene is expected to follow pathways characteristic of substituted indanes. nist.govnist.gov
Key proposed fragmentation pathways include:
Loss of a Methyl Radical: A primary fragmentation event is often the loss of a methyl radical (•CH₃) to form a stable secondary carbocation or radical cation at m/z 131. This is a common pathway for methylated compounds.
Benzylic Cleavage/Retro-Diels-Alder (RDA)-type Reaction: Cleavage of the five-membered ring can occur. A characteristic fragment would be the tropylium (B1234903) ion (m/z 91), a common and stable fragment in the mass spectra of alkylbenzenes. wvu.edu Another significant fragment could arise from the loss of C₂H₄ (ethene) from the aliphatic ring, leading to an ion at m/z 118.
Loss of Propene: A rearrangement followed by the elimination of a neutral propene molecule (C₃H₆) could lead to a fragment at m/z 104.
Table 3: Proposed MS/MS Fragmentation of cis-1,3-Dimethyl-2,3-dihydro-1H-indene ([M]⁺˙ = 146.1)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 146.1 | 131.1 | •CH₃ | [M - CH₃]⁺ |
| 146.1 | 115.1 | •C₂H₅ | [M - C₂H₅]⁺ (from ring cleavage) |
| 146.1 | 104.1 | C₃H₆ | [M - C₃H₆]⁺ |
| 146.1 | 91.1 | C₄H₇• | Tropylium ion [C₇H₇]⁺ |
| 131.1 | 115.1 | CH₄ | [M - CH₃ - CH₄]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and conformational structure of a molecule. The vibrational modes for cis-1,3-dimethyl-2,3-dihydro-1H-indene can be predicted based on its constituent parts: a 1,2-disubstituted benzene ring and a substituted cyclopentane (B165970) ring. nih.gov
Aromatic Region: The spectra would show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the ortho-disubstituted benzene ring are expected in the 740-780 cm⁻¹ range.
Aliphatic Region: Aliphatic C-H stretching vibrations from the methyl groups and the CH/CH₂ groups of the five-membered ring would be observed in the 2850-3000 cm⁻¹ range.
Skeletal Vibrations: The fingerprint region (below 1400 cm⁻¹) would contain complex vibrations corresponding to C-C stretching and various bending modes of the entire molecular skeleton.
The cis conformation influences the symmetry of the molecule, which in turn affects which vibrations are IR or Raman active. A detailed analysis comparing experimental spectra with theoretical calculations (e.g., using DFT) could yield insights into the preferred puckered conformation of the five-membered ring. researchgate.net
Table 4: Characteristic Vibrational Frequencies for cis-1,3-Dimethyl-2,3-dihydro-1H-indene
| Wavenumber (cm⁻¹) | Assignment | Type |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2980-2850 | Aliphatic C-H Stretch | IR, Raman |
| 1605, 1470 | Aromatic C=C Stretch | IR, Raman |
| 1450, 1380 | CH₂/CH₃ Bending | IR, Raman |
X-ray Crystallography of cis-1,3-Dimethyl-2,3-dihydro-1H-indene Derivatives or Co-crystals for Definitive Structural Determination
While a crystal structure for the parent liquid compound cis-1,3-dimethyl-2,3-dihydro-1H-indene is not readily found in published literature, X-ray crystallography remains the gold standard for unambiguous structural and stereochemical determination. To obtain a crystal suitable for analysis, one would typically synthesize a solid derivative or form a co-crystal. mdpi.com
A successful crystallographic analysis would provide definitive proof of the cis relationship between the two methyl groups. It would also precisely detail the conformation of the five-membered ring, which is expected to adopt a puckered "envelope" or "twist" conformation to relieve ring strain, similar to what is seen in other indane and cyclopentane systems. mdpi.comresearchgate.net Key parameters such as bond lengths, bond angles, and torsional angles would be determined with high precision. For instance, the analysis would show the two methyl groups projecting in the same direction relative to the plane of the aromatic ring.
Table 5: Hypothetical Crystallographic Data for a Derivative of cis-1,3-Dimethyl-2,3-dihydro-1H-indene
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Z (molecules/unit cell) | 4 |
| Conformation | Envelope (C2 puckering) |
Reaction Mechanisms and Reactivity Profiles of Cis 1,3 Dimethyl 2,3 Dihydro 1h Indene
Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Core
The benzene (B151609) ring of cis-1,3-dimethylindane is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. youtube.comsemanticscholar.org The subsequent deprotonation of this intermediate restores aromaticity and yields the substituted product. masterorganicchemistry.com
The fused alkyl ring and the two methyl groups are electron-donating substituents, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles primarily to the ortho and para positions. For the indane system, the positions on the aromatic ring are numbered 4, 5, 6, and 7. The fused cyclopentyl portion acts as an ortho, para-director. Therefore, substitution is expected to occur at the C4 and C6 positions (ortho to the fused ring) and potentially at the C5 and C7 positions, though steric hindrance from the adjacent methyl group at C1 might reduce the reactivity of the C7 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. sigmaaldrich.comnih.gov In Friedel-Crafts acylation, an acyl group is introduced using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.compearson.com The reaction typically yields monoacylated products due to the deactivating nature of the resulting ketone group. sigmaaldrich.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution on cis-1,3-Dimethylindane
| Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-cis-1,3-dimethylindane, 6-Nitro-cis-1,3-dimethylindane | 5-Nitro-cis-1,3-dimethylindane, 7-Nitro-cis-1,3-dimethylindane |
| Bromination | Br₂, FeBr₃ | 4-Bromo-cis-1,3-dimethylindane, 6-Bromo-cis-1,3-dimethylindane | 5-Bromo-cis-1,3-dimethylindane, 7-Bromo-cis-1,3-dimethylindane |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(cis-1,3-Dimethylindan-6-yl)ethanone | 1-(cis-1,3-Dimethylindan-4-yl)ethanone |
Radical Reactions and Their Stereochemical Implications
The most reactive sites on cis-1,3-dimethylindane for radical reactions are the tertiary carbon-hydrogen bonds at the C1 and C3 positions. These positions are benzylic, meaning the resulting radical is stabilized by resonance with the adjacent aromatic ring. Hydrogen abstraction at these sites by a radical initiator leads to the formation of a 1,3-dimethylindanyl radical.
A key aspect of radical reactions is their stereochemical outcome. researchgate.net Free radicals are typically sp²-hybridized and have a planar or rapidly inverting trigonal pyramidal geometry. youtube.com Consequently, if a radical is formed at a stereocenter, the original stereochemical information is usually lost. In the case of cis-1,3-dimethylindane, abstraction of a hydrogen atom from either C1 or C3 would generate a planar radical intermediate. The subsequent reaction of this achiral intermediate, for example, with a halogen, would occur from either face with roughly equal probability, leading to a mixture of cis and trans diastereomers. researchgate.netyoutube.com Therefore, radical reactions starting with the pure cis isomer are expected to yield a racemic mixture of both cis and trans products, eroding the initial stereopurity. researchgate.net
Table 2: Stereochemical Outcome of Radical Bromination
| Starting Material | Reaction | Reagents | Expected Products | Stereochemical Outcome |
|---|---|---|---|---|
| cis-1,3-Dimethylindane | Radical Bromination | N-Bromosuccinimide (NBS), Light (hν) | cis-1-Bromo-1,3-dimethylindane and trans-1-Bromo-1,3-dimethylindane | Racemization at the reaction center, formation of diastereomers |
Oxidative and Reductive Transformations
The oxidation of cis-1,3-dimethylindane can occur at several positions. The benzylic C-H bonds at C1 and C3 are particularly susceptible to oxidation, which can lead to the formation of alcohols, hydroperoxides, or ketones. For instance, autoxidation in the presence of oxygen can form hydroperoxides, which are common intermediates in radical chain processes. Stronger oxidizing agents can convert the benzylic carbons to carbonyl groups.
The aromatic ring itself can undergo oxidative degradation under harsh conditions, leading to ring-opened products like phthalic acid derivatives, similar to the oxidative cleavage of other indane derivatives. rsc.org
Reductive transformations primarily involve the aromatic ring. While the benzene ring is generally resistant to reduction, catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum under high pressure and temperature can reduce the aromatic ring to a cyclohexane (B81311) ring. This would result in the formation of cis-1,3-dimethyloctahydro-1H-indene. The stereochemistry of the newly formed stereocenters on the six-membered ring would depend on the catalyst and reaction conditions.
Cycloaddition Reactions Involving the Double Bond Moiety
Cycloaddition reactions are pericyclic reactions where two or more unsaturated molecules or parts of the same molecule combine to form a cyclic adduct. libretexts.orgchemistrytalk.org A prominent example is the [4+2] Diels-Alder reaction, which involves a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comorganic-chemistry.org
The compound 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-, is an indane derivative. The "2,3-dihydro" designation indicates that the double bond present in the five-membered ring of the parent compound, indene, is saturated. Consequently, cis-1,3-dimethylindane lacks the alkene double bond that typically acts as a dienophile or part of a diene system in common cycloaddition reactions. acs.orgacs.org Therefore, this class of reactions is generally not applicable to the five-membered ring of this molecule.
While the benzene ring contains π-electrons, it is exceptionally stable due to its aromaticity and does not readily participate in cycloaddition reactions under normal conditions. Forcing the aromatic ring to act as a diene in a Diels-Alder reaction requires extreme conditions and is not a common transformation.
Ring-Opening and Rearrangement Reactions
The carbon skeleton of cis-1,3-dimethylindane can undergo rearrangement reactions, particularly under acidic conditions that favor the formation of carbocation intermediates. thermofisher.comlibretexts.org If a leaving group is present at the C1 or C3 position, or if an alcohol at one of these positions is protonated and eliminated as water, a tertiary benzylic carbocation is formed. This carbocation can then undergo a Wagner-Meerwein rearrangement, which is a class of carbocation 1,2-rearrangement reactions. wikipedia.orglibretexts.orglscollege.ac.in
In such a rearrangement, an alkyl or hydride group migrates to an adjacent carbocationic center to form a more stable carbocation. wikipedia.org For example, formation of a carbocation at C1 could potentially trigger a 1,2-hydride shift from C2 or a 1,2-methyl shift of the C1-methyl group to the carbocation center, although the latter would be less likely as it does not lead to a more stable carbocation. Rearrangements involving the fused ring structure are also conceivable, potentially leading to skeletal isomers. lscollege.ac.inyoutube.com
Ring-opening of the five-membered ring is an energetically unfavorable process due to the stability of the fused-ring system and would require harsh reaction conditions, such as high-temperature pyrolysis.
Reaction Kinetics and Thermodynamic Studies of Transformations
The kinetics of the reactions involving cis-1,3-dimethylindane are governed by the stability of the intermediates and the energy of the transition states. For electrophilic aromatic substitution, the rate-determining step is the formation of the high-energy arenium ion intermediate. masterorganicchemistry.com The electron-donating nature of the alkyl substituents helps to stabilize this intermediate, thus increasing the reaction rate compared to unsubstituted benzene.
Thermodynamic studies on methyl-substituted indans provide insight into the stability of these compounds. Data on heat capacity and entropy have been compiled for various isomers. nist.gov The relative thermodynamic stability of cis- and trans-1,3-dimethylindane would influence the equilibrium position in reactions where isomerization is possible, such as under conditions that allow for reversible radical formation or carbocation formation. Generally, the trans isomer, where the two methyl groups are on opposite sides of the ring, is expected to be thermodynamically more stable due to reduced steric strain.
Table 3: Selected Thermodynamic Properties of a Related Isomer (4,7-Dimethylindane)
| Property | Value | Phase | Reference |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°m) | -90.8 ± 1.2 kJ/mol | Liquid | nist.gov |
| Standard Molar Entropy (S°m) | 308.8 ± 0.4 J/mol·K | Liquid | nist.gov |
| Molar Heat Capacity (Cp,m) | 237.9 J/mol·K | Liquid | nist.gov |
Note: Data is for 4,7-dimethylindane as specific data for 1,3-dimethylindane was not available in the cited source. This data provides a general reference for the thermodynamic properties of dimethyl-substituted indanes.
Mechanistic Investigations using Isotopic Labeling and Trapping Experiments
The mechanisms of the reactions described above can be elucidated using advanced experimental techniques such as isotopic labeling and trapping experiments.
Isotopic Labeling: This technique involves replacing an atom in a molecule with one of its isotopes to trace its path through a reaction. wikipedia.orgcreative-proteomics.comnumberanalytics.com For example, to study the mechanism of electrophilic aromatic substitution on cis-1,3-dimethylindane, the molecule could be synthesized with deuterium (B1214612) atoms at specific positions on the aromatic ring. nih.gov The presence or absence of a kinetic isotope effect upon substitution can provide evidence for the reversibility of the initial electrophilic attack and help identify the rate-determining step. x-chemrx.com Similarly, labeling the methyl groups with carbon-13 could be used to follow skeletal rearrangements. x-chemrx.comkit.edu
Trapping Experiments: These experiments are designed to intercept and identify short-lived, reactive intermediates like radicals or carbocations. researchgate.net To confirm the formation of a 1,3-dimethylindanyl radical during a radical reaction, a radical trap such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) or a nitrone spin trap like DMPO (5,5-dimethyl-1-pyrroline N-oxide) can be added to the reaction mixture. nih.govcsbsju.edu The radical intermediate reacts with the trap to form a more stable, detectable adduct, which can be characterized by techniques like mass spectrometry or electron paramagnetic resonance (EPR) spectroscopy, providing direct evidence for the proposed radical intermediate. nih.govresearchgate.net
Computational and Theoretical Investigations of Cis 1,3 Dimethyl 2,3 Dihydro 1h Indene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. In DFT, the properties of a many-electron system are determined from its electron density, which is a function of only three spatial coordinates.
For cis-1,3-dimethyl-2,3-dihydro-1H-indene, a typical DFT calculation would begin with geometry optimization, for instance, using the B3LYP functional with a 6-31G(d,p) basis set. This process finds the lowest energy arrangement of the atoms. Once optimized, a wealth of electronic properties can be calculated.
Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, DFT can generate a map of the molecular electrostatic potential (MEP). The MEP visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically red or yellow) susceptible to electrophilic attack and electron-poor regions (positive potential, typically blue) susceptible to nucleophilic attack. For cis-1,3-dimethylindane, the aromatic ring is expected to be an electron-rich site.
Table 1: Hypothetical DFT-Calculated Electronic Properties for cis-1,3-Dimethyl-2,3-dihydro-1H-indene (Calculated at the B3LYP/6-31G(d,p) level)
| Property | Calculated Value | Significance |
| Total Energy | -427.8 Hartree | Thermodynamic stability reference |
| HOMO Energy | -6.20 eV | Electron-donating capability |
| LUMO Energy | -0.15 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 6.05 eV | Chemical reactivity and stability |
| Dipole Moment | 0.45 Debye | Molecular polarity |
Ab Initio Molecular Orbital Calculations for Conformational Analysis
Ab initio (from first principles) molecular orbital methods solve the Schrödinger equation without using empirical data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2), are particularly useful for detailed conformational analysis.
The five-membered ring of the indane core is not planar. It can adopt various puckered conformations to relieve ring strain, most commonly described as "envelope" and "twist" forms. For the cis-isomer of 1,3-dimethylindane, the two methyl groups are on the same face of the five-membered ring. This leads to distinct conformers based on the ring pucker and the pseudo-axial or pseudo-equatorial positioning of the methyl groups.
A conformational search using ab initio methods would involve systematically rotating the bonds and calculating the energy of each resulting structure. This reveals the potential energy surface and identifies the global minimum energy conformer as well as other local minima. For cis-1,3-dimethylcyclohexane, a similar system, the diequatorial conformer is significantly more stable than the diaxial. youtube.comnih.gov A similar preference is expected for cis-1,3-dimethylindane, where the conformer that places both methyl groups in less sterically hindered pseudo-equatorial positions would be favored.
Table 2: Hypothetical Relative Energies of cis-1,3-Dimethyl-2,3-dihydro-1H-indene Conformers (Calculated at the MP2/cc-pVDZ level)
| Conformer Description | Ring Pucker | Methyl Group Positions | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Envelope | C1-Me (pseudo-equatorial), C3-Me (pseudo-equatorial) | 0.00 |
| 2 | Twist | C1-Me (pseudo-equatorial), C3-Me (pseudo-axial) | +2.5 |
| 3 | Envelope | C1-Me (pseudo-axial), C3-Me (pseudo-axial) | +5.8 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT and ab initio calculations typically model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time at a given temperature and pressure. researchgate.net This provides a picture of the molecule's dynamic behavior, including conformational changes and interactions with its environment.
To study cis-1,3-dimethyl-2,3-dihydro-1H-indene in a solvent (e.g., water or chloroform), an MD simulation would be set up by placing the molecule in a box filled with solvent molecules. The interactions between all atoms are governed by a force field (a set of parameters describing potential energy). The simulation proceeds by calculating the forces on each atom and solving Newton's equations of motion for a series of small time steps (femtoseconds).
MD simulations can reveal how solvent molecules arrange themselves around the solute. For a relatively nonpolar molecule like cis-1,3-dimethylindane in water, one would expect to observe the formation of a structured solvation shell. Analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing detailed insight into the solvation structure. MD is also invaluable for observing conformational transitions between the energy minima identified by ab initio calculations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various types of spectra, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. The calculation provides nuclear magnetic shielding tensors for each atom, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
IR Spectroscopy: Infrared (IR) spectra are predicted by performing a vibrational frequency calculation. After geometry optimization, the second derivatives of the energy with respect to atomic positions are calculated. This "Hessian" matrix yields the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors. Each predicted peak corresponds to a specific vibrational mode, such as C-H stretches, CH₂ scissoring, or aromatic ring breathing.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. It calculates the energies required to promote an electron from an occupied orbital to an unoccupied orbital (electronic transitions). The output provides the wavelength (λ_max) and oscillator strength (a measure of intensity) for each transition. For cis-1,3-dimethylindane, transitions would likely involve π → π* excitations within the aromatic ring.
Table 3: Predicted Spectroscopic Data for cis-1,3-Dimethyl-2,3-dihydro-1H-indene
| Spectrum Type | Method | Predicted Parameter | Assignment/Note |
| ¹H NMR | GIAO-DFT | δ ≈ 7.1-7.3 ppm | Aromatic protons (4H) |
| δ ≈ 3.1-3.4 ppm | Methine (CH) protons (2H) | ||
| δ ≈ 1.2-1.4 ppm | Methyl (CH₃) protons (6H) | ||
| ¹³C NMR | GIAO-DFT | δ ≈ 145, 127, 125 ppm | Aromatic carbons |
| δ ≈ 40 ppm | Methine (CH) carbons | ||
| δ ≈ 35 ppm | Methylene (B1212753) (CH₂) carbon | ||
| δ ≈ 20 ppm | Methyl (CH₃) carbons | ||
| IR | DFT | ~3050 cm⁻¹ | Aromatic C-H stretch |
| ~2960 cm⁻¹ | Aliphatic C-H stretch | ||
| ~1460 cm⁻¹ | CH₂/CH₃ bending | ||
| UV-Vis | TD-DFT | λ_max ≈ 265 nm (f=0.02) | π → π* transition (benzene-like) |
| λ_max ≈ 210 nm (f=0.15) | π → π* transition |
Transition State Modeling and Reaction Pathway Elucidation
Computational chemistry is a powerful tool for investigating reaction mechanisms. This involves identifying the structures of reactants, products, and, crucially, the transition state (TS) that connects them. The TS is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions.
For a hypothetical reaction, such as electrophilic aromatic substitution on the benzene (B151609) ring of cis-1,3-dimethylindane, a computational study would first locate the TS structure. This is often done using methods like Synchronous Transit-Guided Quasi-Newton (STQN). The located TS must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the TS is verified, its energy can be used to calculate the activation energy (Ea) of the reaction. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed, which maps the minimum energy path from the transition state down to the corresponding reactant and product, confirming that the correct TS has been found for the desired reaction.
Table 4: Hypothetical Reaction Profile for Nitration of cis-1,3-Dimethyl-2,3-dihydro-1H-indene (Calculated at the B3LYP/6-311+G(d,p) level)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Indane + NO₂⁺ | 0.0 |
| Transition State | Wheland intermediate formation | +15.2 |
| Intermediate | σ-complex (Wheland intermediate) | +5.5 |
| Products | Nitro-indane + H⁺ | -10.8 |
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Indene (B144670) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. The fundamental principle is that differences in the structural or physicochemical properties of molecules are responsible for the differences in their observed biological or chemical activities.
While a QSAR study has not been performed on cis-1,3-dimethyl-2,3-dihydro-1H-indene itself, numerous studies have been conducted on other classes of indene derivatives for various biological targets, such as anticancer agents or enzyme inhibitors.
A typical QSAR study involves several steps:
Data Set Collection: A set of indene derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule in the set, a large number of numerical "descriptors" are calculated. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a test set of molecules not used in model building).
For example, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives as kinase inhibitors found that specific structural features correlated with their inhibitory activity. Such models can then be used to predict the activity of new, unsynthesized indene derivatives, guiding medicinal chemistry efforts toward more potent compounds.
Table 5: Examples of Molecular Descriptors Used in QSAR Studies of Indene Derivatives
| Descriptor Class | Example Descriptor | Description | Potential Influence on Activity |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Can influence binding to polar sites in a receptor. |
| HOMO/LUMO Energies | Relate to the molecule's redox properties and ability to engage in charge-transfer interactions. | Important for covalent bond formation or specific electronic interactions. | |
| Steric | Molar Refractivity (MR) | Encodes the volume and polarizability of a substituent. | Relates to how well a molecule fits into a binding pocket. |
| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient. | Measures the molecule's overall hydrophobicity, affecting membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | A graph-based index related to molecular branching. | Can correlate with molecular size and shape. |
Chemical Transformations and Derivative Synthesis from Cis 1,3 Dimethyl 2,3 Dihydro 1h Indene
Synthesis of Analogues with Modified Substituents
The synthesis of analogues of cis-1,3-dimethyl-2,3-dihydro-1H-indene can be approached by either modifying the starting materials before the formation of the indane core or by direct functionalization of the pre-formed scaffold. One common route to the indane skeleton involves the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoyl chloride, followed by reduction. By starting with appropriately substituted precursors, a wide array of analogues can be generated.
For instance, analogues with substituents on the aromatic ring can be synthesized from a corresponding substituted benzene (B151609) derivative. Alkylation at the C2 position is typically achieved by first oxidizing the indane to an indanone, followed by alkylation and subsequent reduction.
Table 1: Selected Synthetic Strategies for Indane Analogues
| Reaction Type | Reagents and Conditions | Resulting Analogue Type |
|---|
Functionalization of the Aromatic and Aliphatic Rings
The indane structure contains two distinct regions for functionalization: the electron-rich aromatic ring and the saturated five-membered aliphatic ring.
Aromatic Ring Functionalization: The aromatic ring of the indane system readily undergoes electrophilic aromatic substitution. The fused alkyl ring acts as an ortho-, para-director. In the case of cis-1,3-dimethyl-2,3-dihydro-1H-indene, the two methyl groups also exert a weak activating and ortho-, para-directing effect. The primary positions for substitution are C4, C5, C6, and C7. Steric hindrance from the methyl groups at C1 and the methylene (B1212753) bridge at C2 influences the regioselectivity, generally favoring substitution at the less hindered C5 and C6 positions. Common functionalizations include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with AlCl₃ to introduce bromine or chlorine atoms.
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an appropriate acyl chloride/alkyl halide and a Lewis acid catalyst.
Aliphatic Ring Functionalization: The aliphatic ring offers sites for radical reactions and oxidation.
Benzylic Halogenation: The benzylic protons at the C1 and C3 positions can be substituted by halogens (e.g., bromine) using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN).
Oxidation: The benzylic carbons can be oxidized. Strong oxidizing agents can lead to cleavage of the aromatic ring, but controlled oxidation can yield 1,3-indandione (B147059) derivatives. nih.gov Oxidation of the C2 methylene group can also be achieved, often after initial functionalization. For example, 2-diazo-1,3-indanedione can be synthesized and used as a precursor for various heterocyclic compounds. jazanu.edu.sa
Table 2: Representative Functionalization Reactions of the Indane Scaffold
| Ring | Reaction | Reagents | Typical Product |
|---|---|---|---|
| Aromatic | Nitration | HNO₃, H₂SO₄ | Nitroindan |
| Aromatic | Bromination | Br₂, FeBr₃ | Bromoindan |
| Aliphatic | Benzylic Bromination | NBS, AIBN | 1-Bromoindan |
| Aliphatic | Oxidation to Ketone | CrO₃, H₂SO₄ | Indanone |
Preparation of Chiral Building Blocks from cis-1,3-Dimethyl-2,3-dihydro-1H-indene
Chiral indane derivatives, particularly those containing amino groups, are highly valuable as chiral auxiliaries and building blocks in asymmetric synthesis. acs.orgnih.govnih.govresearchgate.net The rigid bicyclic structure of the indane scaffold provides a well-defined steric environment that can effectively control the stereochemical outcome of a reaction.
cis-1,3-dimethyl-2,3-dihydro-1H-indene is a meso compound; although it contains two stereocenters (C1 and C3), it is achiral due to an internal plane of symmetry. However, this symmetry can be broken through chemical reactions, making it a potential precursor for chiral molecules. For example, a desymmetrization reaction, such as an enantioselective enzymatic hydroxylation at one of the benzylic positions or the aromatic ring, could provide access to enantiomerically enriched indane derivatives.
Furthermore, chiral amino indanols, which can be derived from indanones, have been developed as effective catalysts and ligands for a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions. acs.org The synthesis of such chiral ligands often starts from an indanone, which could theoretically be derived from the oxidation of cis-1,3-dimethyl-2,3-dihydro-1H-indene.
Synthesis of Stereoisomeric and Diastereomeric Compounds
The stereochemistry of the 1,3-dimethyl substituents on the indane ring has a profound impact on the molecule's shape and properties.
trans-Isomer Synthesis: The trans-isomer of 1,3-dimethyl-2,3-dihydro-1H-indene is chiral and exists as a pair of enantiomers: (1R,3R) and (1S,3S). The synthesis of the trans-isomer typically involves the reduction of 1,3-dimethyl-1H-indene. While catalytic hydrogenation often yields the cis-product due to syn-addition of hydrogen from the less hindered face of the molecule, dissolving metal reductions (e.g., Na in liquid NH₃) can favor the formation of the thermodynamically more stable trans-isomer.
Diastereomer Synthesis: Introducing an additional stereocenter into the cis-1,3-dimethyl-2,3-dihydro-1H-indene scaffold leads to the formation of diastereomers. For example, epoxidation of the corresponding 1,3-dimethylindene followed by ring opening, or direct hydroxylation of the aliphatic ring, would create a third stereocenter at C2. The facial selectivity of such a reaction would be influenced by the steric bulk of the two cis-methyl groups, likely directing the incoming reagent to the anti face, resulting in a specific diastereomer.
Structure-Reactivity Relationships in Derived Compounds
The reactivity of derivatives of cis-1,3-dimethyl-2,3-dihydro-1H-indene is governed by a combination of steric and electronic effects imparted by the substituents and the bicyclic framework.
Steric Effects: The two methyl groups in the cis configuration create a sterically congested face of the five-membered ring. This steric hindrance directs incoming reagents to the opposite, less hindered face during reactions on the aliphatic ring. In electrophilic aromatic substitution, these methyl groups, particularly the one at C1, can sterically hinder the C7 and C4 positions, thereby favoring substitution at C5 or C6.
Electronic Effects: The methyl groups are weakly electron-donating through hyperconjugation and induction. This effect activates the aromatic ring towards electrophilic attack, making it more reactive than unsubstituted benzene. This activating effect, combined with the directing effect of the fused alkyl ring, reinforces the preference for substitution at the para (C6) and ortho (C4) positions, although steric factors often lead to a preference for the C6 position.
Stereoelectronic Effects: The conformation of the five-membered ring, which typically adopts an envelope or twist conformation, influences the alignment of orbitals and thus the reactivity. For example, in radical halogenation at the benzylic C1 or C3 positions, the stability of the resulting radical intermediate is influenced by its ability to achieve planarity to maximize overlap with the aromatic π-system. The presence of the other cis-methyl group can introduce strain in the transition state, affecting the reaction rate.
Advanced Chemical Applications and Methodological Contributions of Cis 1,3 Dimethyl 2,3 Dihydro 1h Indene
Utilization as a Chiral Ligand Precursor in Asymmetric Catalysis
The inherent chirality and conformational rigidity of the cis-1,3-dimethyl-2,3-dihydro-1H-indene backbone make it an attractive scaffold for the design of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field dedicated to selectively synthesizing one enantiomer of a chiral product.
Design and Synthesis of cis-Indene-Based Ligands
The design of chiral ligands based on the cis-1,3-dimethylindane framework focuses on leveraging its C2 symmetry. The synthesis of such ligands typically involves the functionalization of the aromatic ring of the indane core. Common synthetic strategies introduce coordinating groups, such as phosphines, amines, or oxazolines, which can then bind to a metal center to form a chiral catalyst. The cis-orientation of the two methyl groups on the five-membered ring creates a well-defined chiral pocket around the metal center. This steric arrangement is crucial for inducing enantioselectivity in catalytic reactions, as it dictates how a substrate approaches the active site. The rigidity of the indane structure helps to minimize conformational flexibility, leading to more predictable and higher levels of stereocontrol.
Application in Asymmetric Hydrogenation Reactions
Chiral ligands derived from indane frameworks have found application in asymmetric hydrogenation, a key industrial process for producing enantiomerically pure compounds, such as pharmaceuticals and agrochemicals. While direct applications of ligands from cis-1,3-dimethyl-2,3-dihydro-1H-indene are not extensively documented in widely available literature, the principles are well-established with analogous structures. For instance, rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands with an indane backbone have been used to catalyze the hydrogenation of prochiral olefins with high enantioselectivity. The performance of these catalysts is highly dependent on the precise geometry of the ligand, where the cis-dimethyl substitution would play a critical role in defining the chiral environment.
Below is a representative data table illustrating the performance of a hypothetical chiral catalyst derived from a cis-indene-based ligand in the asymmetric hydrogenation of a model substrate.
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl (Z)-acetamidocinnamate | 0.5 | Methanol | 10 | 25 | >99 | 95 (R) |
| Tiglic Acid | 1.0 | Ethanol | 20 | 30 | >99 | 92 (S) |
| Itaconic Acid | 0.8 | THF | 15 | 25 | >99 | 97 (R) |
This table is illustrative and based on typical results for similar classes of catalysts.
Role in Chiral Lewis Acid Catalysis
The development of chiral Lewis acid catalysts is another area where cis-indene-based structures can make a significant contribution. By incorporating Lewis acidic moieties, such as boranes or metal complexes, into the chiral indane scaffold, it is possible to create catalysts for a variety of enantioselective transformations, including Diels-Alder reactions, aldol (B89426) reactions, and Michael additions. The well-defined steric environment provided by the cis-1,3-dimethyl groups would enforce a specific coordination geometry of the substrate to the Lewis acid center, thereby directing the stereochemical outcome of the reaction. The synthesis of such catalysts often involves the preparation of functionalized indane derivatives that can be readily converted into the desired chiral Lewis acids.
Monomer and Polymerization Research
The unique structure of cis-1,3-dimethyl-2,3-dihydro-1H-indene also makes it a target for polymerization research, where it can be used as a monomer or a comonomer to create polymers with tailored properties.
Incorporation into Polymer Backbones
Research into the polymerization of indene (B144670) and its derivatives has shown that these monomers can be polymerized through various mechanisms, including cationic, anionic, and coordination polymerization. The incorporation of the cis-1,3-dimethylindane unit into a polymer backbone can impart specific properties to the resulting material. For example, the rigid and bulky nature of the indane ring can increase the glass transition temperature (Tg) of the polymer, leading to enhanced thermal stability. Furthermore, the presence of the chiral indane unit can lead to the formation of optically active polymers, which have potential applications in chiral separations and as chiral stationary phases in chromatography.
Studies on Polymer Properties and Stereoregularity
The stereoregularity of polymers derived from cis-1,3-dimethyl-2,3-dihydro-1H-indene is a key area of investigation. The stereochemistry of the monomer can influence the tacticity (the stereochemical arrangement of the chiral centers in the polymer chain) of the resulting polymer. Controlling the stereoregularity is crucial as it directly impacts the physical and mechanical properties of the polymer, such as crystallinity, melting point, and solubility. Advanced polymerization techniques, often employing stereoselective catalysts, are required to achieve high levels of stereocontrol. The study of these polymers contributes to a fundamental understanding of how monomer structure dictates polymer architecture and properties.
The table below summarizes potential properties of a hypothetical polymer synthesized from a cis-indene-based monomer.
| Monomer | Polymerization Method | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg, °C) | Optical Rotation [α]D |
| cis-1,3-Dimethyl-2,3-dihydro-1H-indene | Cationic | 15,000 | 180 | +25° |
| cis-1,3-Dimethyl-2,3-dihydro-1H-indene | Ziegler-Natta | 50,000 | 195 | +40° |
This table presents hypothetical data to illustrate the expected properties of polymers derived from the specified monomer.
Contribution to Advanced Organic Synthesis Methodologies
The application of specific indane derivatives in asymmetric catalysis and stereocontrolled synthesis is a growing field. Chiral indane frameworks can serve as valuable ligands for transition metal catalysts or as chiral auxiliaries to direct the stereochemical outcome of a reaction.
Although direct evidence for the use of cis-1,3-dimethyl-2,3-dihydro-1H-indene in major, well-established synthetic methodologies is not prominent, its rigid, chiral structure suggests potential applications. The cis relationship of the two methyl groups creates a specific C2-symmetric environment (if the aromatic ring is unsubstituted or symmetrically substituted). This stereochemistry is a key feature in the design of chiral ligands for asymmetric catalysis. For instance, derivatives of this compound could be functionalized to create phosphine or amine ligands for transition metals like rhodium, palladium, or iridium, which are central to many modern synthetic transformations such as asymmetric hydrogenation, allylic alkylation, and C-H activation. rsc.orgresearchgate.net
The synthesis of substituted indenes often involves transition-metal-catalyzed reactions. Gold(I)-catalyzed Csp³-H activation and palladium-catalyzed cross-coupling reactions are among the modern methods to construct the indene core. rsc.org The stereoselective synthesis of cis- or trans-1,3-disubstituted indanes can be challenging and is an active area of research. The development of such stereocontrollable syntheses would be a significant contribution to organic methodology, allowing for the precise construction of complex molecules.
Table 1: Potential Applications in Advanced Synthesis
| Methodology | Potential Role of cis-1,3-Dimethyl-2,3-dihydro-1H-indene | Relevant Concepts |
| Asymmetric Catalysis | As a precursor to chiral ligands for transition metals. | C2-Symmetry, Chiral Ligand Design, Metal-Catalyzed Reactions |
| Chiral Auxiliary | To control the stereochemistry of reactions at a prochiral center. | Stereocontrol, Diastereoselective Reactions |
| Substrate in Stereoselective Synthesis | As a starting material for the synthesis of complex chiral molecules. | Stereospecific Reactions, Chiral Pool Synthesis |
Role in Probing Fundamental Chemical Principles (e.g., Aromaticity, Stereoselectivity)
The rigid bicyclic structure of cis-1,3-dimethyl-2,3-dihydro-1H-indene makes it an interesting candidate for studying fundamental chemical principles, particularly those related to stereoselectivity and conformational analysis.
The cis configuration of the methyl groups locks the five-membered ring into a specific puckered conformation. This conformational rigidity is advantageous for studying reaction mechanisms where the stereochemical orientation of substituents plays a crucial role. For example, in reactions involving the benzylic positions (C1 and C3), the fixed spatial relationship of the methyl groups would allow for a detailed investigation of how stereochemistry influences reactivity and product distribution. This can provide valuable insights into the transition state geometries of various organic reactions.
The study of the conformational preferences of substituted cyclic systems, like the analogous cis-1,3-dimethylcyclohexane, provides a basis for understanding the steric and electronic interactions within the indane system. In cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org A similar principle would apply to cis-1,3-dimethyl-2,3-dihydro-1H-indene, where the two methyl groups would preferentially occupy pseudo-equatorial positions to minimize steric strain.
Table 2: Probing Fundamental Principles
| Principle | How cis-1,3-Dimethyl-2,3-dihydro-1H-indene Can Be Utilized | Key Features |
| Stereoselectivity | As a model substrate to study the influence of steric hindrance on the approach of reagents. | Fixed cis stereochemistry, defined spatial orientation of substituents. |
| Conformational Analysis | To investigate the energetic preferences of substituents on a five-membered ring fused to a benzene (B151609) ring. | Rigid bicyclic structure, predictable conformational preferences. |
| Reaction Mechanisms | To elucidate the stereochemical course of reactions at benzylic centers. | Defined starting stereochemistry, allows for analysis of stereochemical outcome. |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Furthermore, ML models can predict reaction outcomes and optimal conditions. By training on extensive datasets of known reactions, these models can forecast the likely yield and stereoselectivity of a given transformation under various conditions (e.g., catalyst, solvent, temperature). This predictive capability minimizes the need for extensive trial-and-error experimentation, saving time and resources in the synthesis of the target cis-isomer. As more reaction data is gathered, these predictive models become increasingly robust and accurate. nih.gov The development of such data-driven synthesis planning is a key goal for collaborations like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which brings together academic and industry partners to advance these tools. nih.govnih.gov
| AI/ML Tool/Platform | Potential Application in Synthesis of cis-1,3-Dimethyl-2,3-dihydro-1H-indene | Key Benefit |
|---|---|---|
| Retrosynthesis Planners (e.g., ChemAIRS, SYNTHIA™) | Generate and evaluate multiple synthetic pathways from commercially available starting materials. | Rapid discovery of novel and efficient synthetic routes, potentially improving overall yield. biopharmatrend.com |
| Reaction Outcome Predictors | Forecast reaction yields and stereoselectivity under different conditions to favor the cis-isomer. | Reduces experimental optimization time and resource expenditure. |
| Automated Synthesis Platforms | Integrate AI-planned routes with robotic hardware for high-throughput synthesis and optimization. | Accelerates the DMTA cycle and enables rapid exploration of synthetic variations. nih.gov |
Exploration of Novel Bio-inspired Transformations
Nature provides a rich blueprint for the efficient and stereoselective synthesis of complex molecules. Bio-inspired transformations, which utilize enzymes or biomimetic catalysts, represent a promising frontier for the synthesis of chiral compounds like cis-1,3-dimethyl-2,3-dihydro-1H-indene. This approach is motivated by the existence of naturally occurring indane derivatives, which have been isolated from sources such as the roots of Anisodus tanguticus. mdpi.com The presence of this structural skeleton in natural products suggests that biological systems have evolved enzymatic machinery capable of constructing the indane core. mdpi.com
The key advantage of biocatalysis lies in the exceptional selectivity—particularly stereoselectivity—that enzymes can achieve. For the synthesis of cis-1,3-dimethylindane, this could involve the use of engineered enzymes to catalyze key steps, such as the asymmetric reduction of an indene (B144670) precursor or a stereoselective cyclization reaction. This would allow for the direct formation of the desired enantiomer, bypassing the need for chiral resolution of a racemic mixture and avoiding the waste of discarding the unwanted enantiomer.
Inspiration can be drawn from other areas where bio-inspired synthesis has been successful. For instance, a concise synthesis of polyfunctional indoles was developed based on the biosynthetic polymerization of tyrosine to form melanin. researchgate.net This work demonstrates how mimicking a natural process can lead to novel and efficient routes for creating complex heterocyclic structures. researchgate.net Applying a similar mindset to the indane skeleton could involve identifying enzymes from organisms that produce indane-containing natural products or designing synthetic biomimetic catalysts that replicate the function of an enzyme's active site to perform specific, targeted transformations.
Development of Advanced Analytical Tools for Chiral Resolution
As a chiral compound, cis-1,3-dimethyl-2,3-dihydro-1H-indene exists as a pair of enantiomers which have nearly identical physical and chemical properties, making their separation a significant challenge. ardena.com The development of enantiopure compounds is critical in many fields, particularly pharmaceuticals, as different enantiomers can exhibit distinct biological activities. ardena.com Future research will focus on refining and developing advanced analytical tools for the efficient separation (chiral resolution) and unambiguous stereochemical assignment of these enantiomers.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for enantioseparation. jiangnan.edu.cnmdpi.com The exploration of novel CSPs is a major direction in the field, aiming to improve resolution, broaden applicability, and increase efficiency. jiangnan.edu.cn For instance, cellulose-based CSPs like Chiralcel OD and Chiralcel OJ have proven effective in resolving racemic mixtures of structurally related compounds such as 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov Future work will likely involve developing new CSPs specifically tailored for the separation of non-polar compounds like cis-1,3-dimethylindane. Supercritical fluid chromatography (SFC) is another powerful chromatographic technique that is gaining prominence for chiral separations due to its high efficiency and use of more environmentally friendly mobile phases. jiangnan.edu.cn
Beyond separation, the definitive assignment of the absolute configuration of each enantiomer is crucial. Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-crystallographic methods for making these assignments in solution. These techniques measure the differential absorption of circularly polarized light, providing a unique spectral fingerprint for each enantiomer. By comparing experimental spectra with those predicted by quantum chemical calculations for a known configuration (e.g., (1R,3S)), the absolute stereochemistry can be determined. While specific ECD or VCD studies on cis-1,3-dimethylindane are not widely reported, the application of these advanced spectroscopic tools is a clear future direction for its complete stereochemical characterization.
| Analytical Technique | Principle | Application for cis-1,3-Dimethyl-2,3-dihydro-1H-indene |
|---|---|---|
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. jiangnan.edu.cn | Preparative separation of the (1R,3S) and (1S,3R) enantiomers from a racemic mixture. |
| Electronic Circular Dichroism (ECD) | Measures differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Assigns absolute configuration by comparing experimental spectra to quantum chemical predictions. |
| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized infrared light. | Provides detailed structural and stereochemical information based on vibrational transitions. |
Sustainable and Scalable Production Methods
The principles of green chemistry are increasingly guiding the development of new synthetic processes, with a focus on minimizing environmental impact, improving safety, and ensuring economic viability. For cis-1,3-dimethyl-2,3-dihydro-1H-indene, future research will prioritize the development of sustainable and scalable production methods that adhere to these principles. This involves moving away from stoichiometric reagents and harsh conditions towards more efficient and environmentally benign catalytic processes.
A key area of development is the use of catalysis. While various metal-catalyzed methods for the synthesis of indenes exist, future work will focus on using catalysts based on earth-abundant metals, or developing highly efficient processes that minimize the loading of precious metal catalysts like gold or rhodium. researchgate.netorganic-chemistry.org Heterogeneous catalysts are particularly attractive for scalable production as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.
Another cornerstone of sustainable synthesis is the design of atom-economical reactions, such as cascade or domino reactions. These processes combine multiple transformations into a single step without isolating intermediates, which simplifies procedures, reduces solvent use, and minimizes waste. clockss.org The development of a cascade reaction for the diastereoselective construction of cis-1,3-disubstituted isoindolines highlights the power of this approach for creating specific stereoisomers in a single, efficient operation. clockss.org Applying this logic to cis-1,3-dimethylindane could lead to a highly efficient one-pot synthesis.
Furthermore, minimizing or eliminating the use of hazardous organic solvents is a critical goal. Research into solvent-free reaction conditions or the use of green solvents (e.g., water, ionic liquids) is a major avenue for sustainable production. The development of a solvent-free, pot-economic synthesis of 1,3-diynes demonstrates that complex chemical transformations can be achieved under environmentally friendly conditions, setting a precedent for the future production of specialty chemicals like cis-1,3-dimethylindane. semanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
